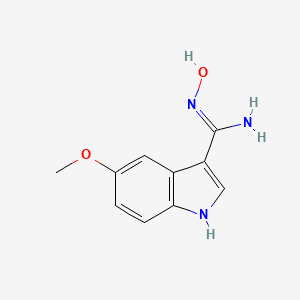

N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry Research

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. mdpi.comnih.gov Its prevalence in a vast number of natural products, alkaloids, and pharmaceuticals underscores its importance in drug discovery and development. nih.gov The structural versatility of the indole ring allows it to participate in a wide range of chemical reactions and form diverse bonds, making it a highly valuable framework in the design of new therapeutic agents. mdpi.com

Researchers are continually drawn to indole derivatives due to their extensive pharmacological activities. nih.gov This scaffold is a key component in numerous FDA-approved drugs and has been successfully utilized in the development of treatments for a wide array of diseases. aip.orgresearchgate.net The broad therapeutic potential of indole-based compounds extends across multiple areas, including:

Anticancer Therapies : Indole derivatives are pivotal in oncology, with an ability to interact with various biological pathways associated with cancer progression. mdpi.comaip.org They have shown efficacy in combating drug-resistant cancer cells. nih.gov

Infectious Disease Management : The indole structure is integral to the development of new antimicrobial agents, addressing the challenge of bacterial resistance. mdpi.comnih.gov

Anti-inflammatory Treatments : Compounds featuring the indole nucleus have demonstrated significant anti-inflammatory properties. mdpi.comresearchgate.net

Neurological and Metabolic Disorders : The scaffold is found in drugs targeting neurodegenerative diseases, such as Alzheimer's, as well as metabolic conditions like diabetes and hypertension. nih.govresearchgate.netnih.gov

The biocompatibility, potential for low toxicity, and high bioavailability of many indole-containing drugs further enhance their appeal in medicinal chemistry. aip.org The ability to modify the indole ring with various substituents allows chemists to fine-tune the biological activity of these compounds, leading to the discovery of novel drugs with improved efficacy and safety profiles. mdpi.com

Evolution of Indole-3-Carboxamidine Derivatives in Academic Inquiry

Building upon the foundational importance of the indole scaffold, academic inquiry has explored a variety of derivatives to uncover new biological activities. Among these, compounds bearing functional groups at the C-3 position of the indole ring have been a major focus. The carboxamidine group, in particular, has been investigated for its potential to interact with biological targets.

Research into related structures, such as indole-3-carboxamide and indole-3-carboxyaldehyde derivatives, highlights the scientific interest in this class of compounds. For instance, studies have explored indole-3-carboxamide polyamines as potential antibiotic potentiators, capable of disrupting bacterial membranes. mdpi.com Other research has focused on indole-3-carboxyaldehyde thiosemicarbazones for their antioxidant and anticholinesterase activities. aku.edu.tr The synthesis of novel 1-substituted indole-3-carboxaldehyde (B46971) thiosemicarbazones has also been pursued to develop potential anticancer and antimycobacterial agents. rsc.org

More specifically, research into indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives has been undertaken to explore their potential as dual inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE 1). nih.gov This line of inquiry demonstrates the academic focus on modifying the indole-3 position with complex side chains containing amidine-like functionalities to target specific enzymatic pathways. The evolution of this research showcases a strategic approach to drug design, where the indole core provides a versatile platform for creating targeted inhibitors.

Research Focus and Potential Academic Applications of N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine

This compound is a specific molecule within the broader class of indole derivatives. While extensive, peer-reviewed studies detailing its specific biological activities are not widely present in the public literature, its chemical structure suggests several potential avenues for academic research. The compound is available from commercial suppliers for laboratory use, indicating its role as a research chemical or building block for more complex syntheses. cymitquimica.combuyersguidechem.com

The key structural features of this compound—the 5-methoxy-indole core and the N-hydroxy-carboxamidine group at the 3-position—provide a basis for hypothesizing its potential applications. The N-hydroxyamidine functionality is a known structural motif in enzyme inhibitors, particularly those targeting metalloenzymes or enzymes with key aspartate residues in their active sites. This functional group can act as a metal-chelating agent or a nitric oxide donor prodrug, functionalities that are of significant interest in chemical biology.

Given the broad biological activities of indole derivatives, this compound could be a candidate for screening in various therapeutic areas. Based on the activities of related compounds, potential academic applications for investigation could include its use as:

An intermediate in the synthesis of more complex indole-based compounds. nih.govunito.it

A scaffold for developing novel enzyme inhibitors, leveraging the properties of the N-hydroxyamidine group.

A probe molecule in chemical biology to investigate biological pathways where indole recognition is important.

The presence of the methoxy (B1213986) group at the 5-position can also influence the molecule's electronic properties and its interactions with biological targets, a common strategy used in medicinal chemistry to modulate activity. mdpi.com Further academic inquiry is necessary to fully characterize the biological profile of this compound and validate its potential in these or other applications.

Chemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H11N3O2 |

| Molecular Weight | 205.21 g/mol |

| Synonyms | 1H-indole-3-carboximidamide, N'-hydroxy-5-methoxy- |

| CAS Number | 889943-79-7 |

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-5-methoxy-1H-indole-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-15-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFNHELMHYDQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428564 | |

| Record name | N-Hydroxy-1-(5-methoxy-3H-indol-3-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889943-79-7 | |

| Record name | N-Hydroxy-1-(5-methoxy-3H-indol-3-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Hydroxy 5 Methoxy 1h Indole 3 Carboxamidine and Its Analogs

Strategies for the Construction of the Indole (B1671886) Core

The formation of the indole nucleus is a foundational step in organic synthesis, with a rich history of named reactions and a continuous evolution toward more efficient and versatile methods.

Classical Indole Synthesis Approaches (e.g., Fischer, Bischler, Hemetsberger)

Classical methods for indole synthesis have long been the bedrock of heterocyclic chemistry, each offering distinct pathways from readily available starting materials. nih.gov

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a prominent and versatile method that involves heating phenylhydrazones in the presence of an acid catalyst. rsc.orgresearchgate.net This reaction can be catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride. researchgate.net The mechanism proceeds through the formation of a phenylhydrazone from a substituted phenylhydrazine (B124118) and a ketone or aldehyde, which then undergoes a drugfuture.comdrugfuture.com-sigmatropic rearrangement to form a diimine intermediate. researchgate.net Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. researchgate.net When applied to methoxy-substituted phenylhydrazones, the Fischer synthesis can sometimes lead to abnormal products due to cyclization occurring on the side of the methoxy (B1213986) group substituent, a peculiarity that requires careful consideration of reaction conditions. rsc.orgresearchgate.net

The Bischler-Möhlau indole synthesis provides a route to 2-substituted indoles by heating an ω-halogeno- or ω-hydroxy-ketone with an excess of aniline. researchgate.netcymitquimica.com The reaction proceeds through the formation of a 2-arylaminoketone intermediate, which then cyclizes to form the indole. researchgate.net This method has historically been limited by its requirement for harsh reaction conditions and often results in poor yields. cymitquimica.comrsc.org However, recent advancements have introduced milder methods, including the use of catalysts like lithium bromide or the application of microwave irradiation to improve the reaction's efficiency. cymitquimica.comrsc.org

The Hemetsberger indole synthesis (also known as the Hemetsberger–Knittel synthesis) is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester that yields an indole-2-carboxylic ester. researchgate.netnih.gov While yields can be high, this method is not widely used due to challenges in synthesizing the starting material and its general instability. researchgate.net The reaction mechanism is thought to proceed through a nitrene intermediate. researchgate.net Modern adaptations using microwave and flow chemistry have been shown to accelerate the process significantly. nih.gov

Table 1: Comparison of Classical Indole Synthesis Approaches

| Synthesis Method | Starting Materials | Key Features | Common Catalysts |

|---|---|---|---|

| Fischer | Substituted phenylhydrazine, Aldehyde/Ketone | Versatile, widely used, potential for regioselectivity issues with certain substituents. rsc.orgresearchgate.net | Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, BF₃). researchgate.net |

| Bischler-Möhlau | α-bromo-acetophenone, Aniline (excess) | Forms 2-aryl-indoles; traditionally requires harsh conditions. cymitquimica.com | Heat; modern methods use LiBr or microwave irradiation. cymitquimica.comrsc.org |

| Hemetsberger | 3-aryl-2-azido-propenoic ester | Thermal decomposition yields indole-2-carboxylates; starting material can be unstable. researchgate.netnih.gov | Heat (thermolysis); can be accelerated by microwave. nih.gov |

Modern Multicomponent Reaction Pathways

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. wikipedia.org These reactions are prized for their efficiency, atom economy, structural diversity, and simple operation. wikipedia.orgyoutube.com Several MCRs have been developed for the de novo synthesis of the indole core. drugfuture.com

One notable example is the Ugi four-component reaction (UT-4CR), which can be adapted for indole synthesis. jk-sci.com This approach allows for the combination of diverse anilines, isocyanides, aldehydes, and a fourth component (such as an acid) to rapidly generate highly substituted indole precursors. wikipedia.orgjk-sci.com These precursors can then undergo a subsequent acid-induced cyclization to furnish the final indole structure. jk-sci.com The Ugi reaction and other MCRs offer a powerful and flexible platform for creating diverse indole libraries for chemical and biological screening. youtube.comorganic-chemistry.org

Regioselective Synthesis of Methoxy-Substituted Indoles

Achieving specific substitution patterns on the indole ring, such as the 5-methoxy substitution, requires regioselective control. While classical methods like the Fischer synthesis can be used, the directing effects of the methoxy group can lead to mixtures of isomers. rsc.org

More direct and regioselective methods have been developed. One effective approach is the dehydrogenation of 5-methoxy-indoline. This transformation can be accomplished by heating the indoline (B122111) derivative in the presence of a palladium catalyst, often on a carbon support (palladized carbon), to yield 5-methoxy-indole in high yields. buyersguidechem.com Another modern technique involves a copper-catalyzed reaction starting from 5-bromoindole (B119039). nih.gov In this method, 5-bromoindole is reacted with sodium methoxide (B1231860) in the presence of a catalyst system comprising a monovalent copper complex (like cuprous bromide) and a nitrogen-containing heterocycle, leading to the desired 5-methoxyindole (B15748). nih.gov Other routes include the conversion of 5-methoxy-2-oxindole to 5-methoxyindole via chlorination followed by catalytic reduction. chemicalbook.com

Introduction and Modification of the Carboxamidine Moiety at C3

Once the 5-methoxyindole core is synthesized, the next phase involves the introduction of the N-hydroxycarboxamidine group at the C3 position. This is typically achieved by first creating a suitable precursor at C3, such as a nitrile, and then converting it to the target functional group.

Methods for Amidination

The conversion of a nitrile group to a carboxamidine is a key transformation for synthesizing the desired scaffold. The most common starting material for this step is indole-3-carbonitrile.

A classical and reliable method for this conversion is the Pinner reaction . jk-sci.com This reaction proceeds in two stages. First, the nitrile (indole-3-carbonitrile) is treated with an anhydrous alcohol in the presence of dry hydrogen chloride (HCl) gas. drugfuture.comwikipedia.org This acid-catalyzed addition forms an imidate salt, also known as a Pinner salt. wikipedia.orgjk-sci.com In the second stage, this highly reactive intermediate is treated with ammonia or an amine, which displaces the alcohol portion of the imidate to form the final amidine hydrochloride salt. drugfuture.comwikipedia.org It is crucial to maintain anhydrous conditions during the first step to prevent the Pinner salt from hydrolyzing to an ester. youtube.com

Table 2: General Scheme for Pinner Reaction

| Step | Reactants | Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | Indole-3-carbonitrile, Anhydrous Alcohol (e.g., EtOH) | Dry HCl gas | Indole-3-carboximidic acid ethyl ester hydrochloride (Pinner Salt) |

| 2 | Pinner Salt Intermediate | Ammonia (NH₃) | Indole-3-carboxamidine hydrochloride |

N-Hydroxylation Techniques for Carboxamidines

The final step in the synthesis of N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine is the introduction of the N-hydroxy group. This functional group is characteristic of an amidoxime (B1450833) (an N-hydroxylated amidine). researchgate.net

The most direct and industrially relevant method for preparing amidoximes is the reaction of a nitrile with hydroxylamine (B1172632) (NH₂OH). rsc.orgresearchgate.netnih.gov This approach allows for the one-step conversion of 5-methoxy-1H-indole-3-carbonitrile directly to the target compound, this compound. The reaction involves the nucleophilic addition of hydroxylamine to the carbon of the nitrile group. researchgate.net While this method is efficient, it can sometimes produce an amide by-product, depending on the reaction conditions and the electronic nature of the nitrile. rsc.orgresearchgate.netrsc.org Optimization of solvents and temperature is often necessary to maximize the yield of the desired amidoxime and minimize side-product formation. rsc.org

Derivatization and Functionalization Strategies

The functionalization of the this compound scaffold can be approached by modifying the indole nucleus, the N1-hydroxy group, or the C3-carboxamidine side chain. These modifications are pivotal for tuning the molecule's chemical properties.

Synthesis of Variously Substituted this compound Derivatives

The synthesis of derivatives of this compound can be envisioned through two primary routes: utilizing pre-functionalized precursors for the indole ring construction or by direct modification of the parent molecule.

Core Synthesis: The N-hydroxy-5-methoxyindole core is accessible through several established routes. A common method is the reductive cyclization of ortho-substituted nitroaromatics. researchgate.netnih.gov For instance, a suitably substituted 2-(5-methoxy-2-nitrophenyl) derivative can undergo intramolecular cyclization to form the N-hydroxyindole ring system. nih.gov Another powerful, atom-economical approach is the [3+2] cycloaddition of substituted nitrosoarenes with alkynes, which can regioselectively yield N-hydroxy-3-functionalized indoles. unito.it

Introduction of the Carboxamidine Moiety: The indole-3-carboxamidine group can be synthesized from an indole-3-carbonitrile precursor. The Pinner reaction, treating the nitrile with an alcohol in the presence of an acid catalyst followed by reaction with ammonia, is a classic method. Alternatively, direct synthesis of N-substituted amidines from nitriles and primary amines can be achieved through activation of the amine with a strong base. nih.gov A multi-component Ugi-type reaction has also been reported for the synthesis of indole-3-carboxamidines, showcasing a modern approach to this moiety. uniupo.it The N'-hydroxy functionality is typically introduced by reacting the corresponding amidine with hydroxylamine.

Derivatization Reactions: Once the core structure is obtained, further diversity can be achieved through various functionalization reactions:

N1-Position: The N-hydroxy group is a versatile handle for derivatization. It can be readily alkylated or acylated under basic conditions to yield the corresponding N-alkoxy or N-acyloxy derivatives. unito.itniscpr.res.in Reagents like dimethyl sulfate (B86663) or various alkyl halides in the presence of a base such as potassium carbonate are effective for this transformation. nih.gov

Indole Ring Substitution: While the indole ring is activated towards electrophilic substitution, directing these reactions to a specific position in a polysubstituted system can be challenging. A more controlled approach involves using appropriately substituted starting materials in the initial ring synthesis. For example, employing a substituted 2-nitrostyrene in a base-mediated cyclization allows for the introduction of various groups on the benzene (B151609) ring portion of the indole. nih.gov

C3-Carboxamidine Group: The amidine functional group itself offers opportunities for substitution on the nitrogen atoms, allowing for the synthesis of a wide array of N'-substituted derivatives. core.ac.uk

The following table summarizes potential derivatization strategies for the this compound scaffold.

| Reaction Type | Target Site | Typical Reagents & Conditions | Resulting Moiety | Reference |

| O-Alkylation | N1-Hydroxy Group | Alkyl halide (e.g., CH₃I), K₂CO₃, Acetone/MeOH | N-Alkoxy-indole | nih.govunito.it |

| O-Acylation | N1-Hydroxy Group | Acyl halide, Base | N-Acyloxy-indole | unito.it |

| N'-Substitution | C3-Carboxamidine | Amine, Strong base (for precursor) | N'-Substituted Carboxamidine | nih.govcore.ac.uk |

| Ring Formation | Indole Core | Substituted nitroaromatics (e.g., nitrostyrenes) | Variously substituted indole ring | nih.gov |

Approaches to Chiral this compound Analogs

The synthesis of chiral analogs of this compound, for which no specific methods are documented, can be projected based on modern asymmetric catalytic strategies developed for indole synthesis. Chirality can be introduced either at a stereocenter on a substituent or as axial chirality if bulky groups induce hindered rotation.

Key enantioselective strategies applicable to indole derivatives include:

Asymmetric Catalysis in Indole Formation: Chiral catalysts, particularly chiral phosphoric acids, have been successfully employed in enantioselective Fischer indole syntheses and other cyclization reactions to construct chiral indole frameworks. nih.govresearchgate.netsciencedaily.com This approach could be used to create a chiral center on a substituent during the formation of the indole ring itself.

Enantioselective N-Alkylation: The indole nitrogen, though hydroxylated in this case, is a potential site for modification. Palladium complexes with chiral ligands have been used for the enantioselective N-alkylation of indoles, creating chiral N-alkylindole adducts. mdpi.comresearchgate.net This strategy could be adapted for O-alkylation of the N-hydroxy group using chiral electrophiles or catalysts.

Axial Chirality: N-N axially chiral indole compounds have been synthesized via catalytic asymmetric N-acylation of N-aminoindoles. rsc.org A similar principle could be explored to create atropisomers by introducing bulky substituents on the N-hydroxy group or the carboxamidine moiety, leading to restricted bond rotation.

Below is a table outlining hypothetical strategies for achieving chiral analogs of the target compound.

| Chiral Strategy | Methodology | Potential Site of Chirality | Catalyst/Reagent Type | Reference |

| Asymmetric Indolization | Enantioselective Fischer Indole Synthesis | C2 or C3 substituent | Chiral Phosphoric Acid (CPA) | researchgate.netsciencedaily.com |

| Asymmetric Alkylation | Catalytic N- or O-Alkylation | N1-alkoxy substituent | Chiral Ligand-Metal Complex (e.g., Pd) | mdpi.comresearchgate.net |

| Atroposelective Synthesis | Asymmetric Acylation/Alkylation | N-N or N-C chiral axis | Chiral Catalyst (e.g., Isothiourea) | rsc.org |

Green Chemistry Methodologies in this compound Synthesis Research

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is crucial for sustainable pharmaceutical development. researchgate.net Research into greener synthetic routes for indoles and related heterocycles provides a framework for developing more environmentally benign processes.

Alternative Energy Sources: Microwave irradiation has been shown to improve yields and drastically reduce reaction times in indole synthesis, such as in cycloaddition reactions, compared to conventional heating. unito.it Mechanochemistry, where reactions are induced by mechanical force, often minimizes or eliminates the need for solvents. acs.org

Green Solvents and Catalysts: The use of water as a reaction medium is a key green approach. sjp.ac.lk Catalyst-free reactions in water for synthesizing functionalized oxindoles highlight the potential for similar systems in indole synthesis. sjp.ac.lk Furthermore, developing recyclable catalysts, such as solid acids or base-ionic liquids, can significantly reduce waste. sjp.ac.lk

Atom Economy and Process Efficiency: One-pot and multicomponent reactions are inherently greener as they reduce the number of synthetic steps and purification stages, saving time, energy, and materials, while increasing atom economy. uniupo.itacs.org Electrochemical synthesis also represents a green strategy, often obviating the need for chemical oxidants or reductants. rsc.org

The table below connects green chemistry principles with potential applications in the synthesis of the target compound.

| Green Chemistry Principle | Methodology/Approach | Example Application | Environmental Benefit | Reference |

| Energy Efficiency | Microwave-Assisted Synthesis | Cycloaddition for N-hydroxyindole formation | Reduced reaction time, lower energy consumption | unito.it |

| Safer Solvents/Reaction Conditions | Solvent-Free or Aqueous Synthesis | Indole ring formation or derivatization in water | Elimination of volatile organic compounds (VOCs) | researchgate.netsjp.ac.lk |

| Catalysis | Use of Recyclable Catalysts | Dabco-based ionic liquids in Friedel-Crafts type reactions | Reduced catalyst waste, easier purification | sjp.ac.lk |

| Waste Prevention / Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis of the indole-3-carboxamidine moiety | Fewer synthetic steps, higher material efficiency | uniupo.itacs.org |

| Use of Renewable Feedstocks | Not specifically reported | N/A | Reduced reliance on petrochemicals | acs.org |

| Safer Chemistry | Electrosynthesis | Sulfonylation/cyclization of indole derivatives | Avoids hazardous chemical oxidants/reductants | rsc.org |

Advanced Spectroscopic and Analytical Characterization in Research

Spectroscopic Methods for Structural Elucidation of N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine

Spectroscopy is a cornerstone of chemical analysis, providing unambiguous structural information through the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For this compound, ¹H NMR would reveal distinct signals for each unique proton. The indole (B1671886) ring protons would appear in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their positions. The methoxy (B1213986) group would present a characteristic singlet, while the protons on the carboxamidine and N-hydroxy groups would also have unique resonances.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. tetratek.com.tr The chemical shifts of the carbon signals indicate their electronic environment (e.g., aromatic, aliphatic, carbonyl-like). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon skeleton. tetratek.com.tr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on the analysis of structurally similar indole derivatives and standard NMR principles.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Indole N-H | ~11.0-12.0 | - | Broad singlet, position can be solvent-dependent. |

| C2-H | ~7.5-8.0 | ~125-130 | Singlet or narrow doublet. |

| C4-H | ~7.0-7.2 | ~100-105 | Doublet. |

| C5-OCH₃ | ~3.8-3.9 | ~55-56 | Sharp singlet for the three methyl protons. |

| C6-H | ~6.8-7.0 | ~112-115 | Doublet of doublets. |

| C7-H | ~7.2-7.4 | ~111-113 | Doublet. |

| C3-C(NH)NHOH | - | ~150-155 | Carboxamidine carbon, quaternary. |

| NH and OH protons | Variable (broad) | - | Chemical shifts are highly dependent on solvent, concentration, and temperature. |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). libretexts.org For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key functional moieties.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The indole ring system constitutes a significant chromophore. The absorption of UV light excites electrons from lower-energy (π) to higher-energy (π*) orbitals. uomustansiriyah.edu.iq The presence of the methoxy and carboxamidine substituents on the indole ring would be expected to modify the absorption maxima (λ_max) compared to the parent indole, likely causing a bathochromic (red) shift to longer wavelengths due to extended conjugation and auxochromic effects. uomustansiriyah.edu.iq

Table 2: Key IR Absorption Bands and UV-Visible Data for this compound Data is based on characteristic frequencies for known functional groups and electronic transitions in related indole compounds.

| Spectroscopic Method | Expected Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| Infrared (IR) Spectroscopy | 3400-3200 (broad) | O-H stretch (from N-OH) and N-H stretches (indole and amidine) |

| 3000-2850 | C-H stretch (aromatic and methoxy) | |

| ~1650 | C=N stretch (carboxamidine) | |

| 1600-1450 | C=C stretches (aromatic indole ring) | |

| 1250-1200 | C-O stretch (aryl ether of methoxy group) | |

| ~950 | N-O stretch (N-OH group) | |

| UV-Visible Spectroscopy | ~220-230 | π → π* transition |

| ~270-290 | π → π* transition (indole chromophore) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The molecular formula of this compound is C₁₀H₁₁N₃O₂, corresponding to a molecular weight of approximately 205.21 g/mol . cymitquimica.com

High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, allowing for the unambiguous confirmation of the elemental composition. In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, fragmentation would likely occur at the weaker bonds, such as the cleavage of the side chain or the loss of the methoxy group. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion/Fragment Identity | Notes |

|---|---|---|

| 206.09 | [M+H]⁺ | Protonated molecular ion, commonly observed in ESI-MS. |

| 205.08 | [M]⁺ | Molecular ion, observed in techniques like EI-MS. |

| 190.07 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 188.07 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 160.06 | [M-NH₂OH]⁺ | Cleavage and loss of hydroxylamine (B1172632) from the side chain. |

X-ray Crystallography for Solid-State Structural Determination and Polymorphism Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the electron density, and thus the atomic positions, can be generated. nih.gov This technique would confirm the connectivity established by NMR and provide precise bond lengths, bond angles, and torsional angles for this compound.

Furthermore, this analysis reveals intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. mdpi.com The N-H group of the indole, the N-hydroxy group, and the amidine functionality are all potential hydrogen bond donors and acceptors, suggesting that a complex and stable hydrogen-bonding network is likely to be a key feature of its solid-state structure. nih.govmdpi.com

X-ray crystallography is also the primary tool for identifying and characterizing polymorphism, which is the ability of a compound to exist in more than one crystal form. mdpi.com Different polymorphs can have distinct physical properties. Studies on related indole derivatives have revealed the existence of different polymorphic forms, highlighting the importance of such investigations. nih.govmdpi.com

Table 4: Potential Crystallographic Parameters and Interactions for this compound This data is hypothetical and serves as an example of what X-ray crystallography could determine.

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Defines the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell. |

| Hydrogen Bonding | Interactions like N-H···O, O-H···N | Crucial for crystal packing, stability, and physical properties. |

| π–π Stacking | Interactions between indole rings | Contributes to the overall stability of the crystal lattice. |

| Polymorphism | Existence of multiple crystal forms | Different forms can have different solubility, stability, and melting points. |

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. bg.ac.rs For the synthesis and analysis of this compound, chromatographic methods are indispensable for isolation from reaction mixtures, purification to a high degree, and subsequent assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of compound purity. By spotting the reaction mixture on a silica gel plate and developing it with an appropriate solvent system, the separation of the product from starting materials and byproducts can be visualized, often under UV light.

Column Chromatography: For preparative scale purification, column chromatography is employed. A stationary phase (typically silica gel) is packed into a column, and the crude product mixture is loaded on top. A solvent (mobile phase) is then passed through the column, and the components separate based on their differential adsorption to the stationary phase. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive technique used for both purification and quantitative purity analysis. For a moderately polar molecule like this compound, reversed-phase HPLC would likely be the method of choice. In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The compound's purity can be determined by integrating the area of its peak in the chromatogram, often using a UV detector set to a wavelength where the indole chromophore absorbs strongly.

Structure Activity Relationship Sar and Rational Design of N Hydroxy 5 Methoxy 1h Indole 3 Carboxamidine Derivatives

Influence of Substituents on Indole (B1671886) Core and Carboxamidine Group on Molecular Interactions

The molecular architecture of N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine offers several points for modification, each influencing how the molecule interacts with its biological target. The indole core, the C5 methoxy (B1213986) group, the N1 position, and the N-hydroxycarboxamidine group all play critical roles in defining the compound's binding profile.

The indole N1-H group and the methoxy substituent at the C5 position are crucial for establishing specific molecular interactions, primarily through hydrogen bonding.

Indole N1-H Group: The hydrogen atom on the indole nitrogen (N1-H) typically acts as a hydrogen bond donor. This interaction can be vital for anchoring the molecule within a specific binding pocket of a receptor or enzyme. Studies on related indole structures have shown that the N-H group of an indole ring can form strong hydrogen bonds with acceptor atoms like oxygen. nih.gov Replacing this hydrogen with other substituents, such as alkyl groups, can alter the molecule's steric profile and lipophilicity, which may either enhance or diminish binding affinity depending on the topology of the target site. nih.gov

The interplay between the N1-H donor and the C5-methoxy acceptor creates a specific electronic and steric profile that is key to molecular recognition.

The N-hydroxycarboxamidine group at the C3 position is a distinguishing feature and a primary determinant of the compound's binding affinity.

Carboxamidine Linker: This functional group provides multiple points for hydrogen bonding, with both donor (N-H) and acceptor (N) sites. Its basic nature can also lead to ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site, forming strong salt bridges that significantly enhance binding affinity.

N-Hydroxylation: The addition of a hydroxyl group to the amidine (forming a hydroxyamidine or hydroxamidine) introduces a potent interacting moiety. N-hydroxy amides are known to be strong proton donors and effective chelators of metal cations. nih.gov This N-hydroxy group can establish strong, directional hydrogen bonds with the target. Conformational studies on molecules containing N-hydroxy amides have shown that this group can enforce specific geometries that favor intermolecular hydrogen bonding, leading to highly organized, stable structures. nih.gov This pre-organization can reduce the entropic penalty upon binding, contributing to a higher binding affinity.

Exploration of Substituent Effects on Biological Activity Profiles

Modifying the this compound scaffold with various substituents is a key strategy for exploring and optimizing its biological activity. SAR studies on related indole-2-carboxamide series have demonstrated that small changes to the indole ring can lead to significant shifts in potency and selectivity. nih.gov

For instance, introducing small, electron-withdrawing groups like halogens (e.g., chloro or fluoro) at the C5 position of an indole ring has been shown to enhance potency in certain contexts. nih.gov Conversely, adding bulky alkyl groups at other positions could sterically hinder the molecule from fitting into its binding site, thereby reducing activity. The electronic nature of the substituent can also modulate the pKa of the carboxamidine group, influencing its ionization state and interaction potential at physiological pH.

The following interactive table summarizes hypothetical effects of substituents at different positions on the indole core, based on established principles from related heterocyclic compounds.

| Position on Indole Core | Substituent Type | Potential Impact on Activity | Rationale |

|---|---|---|---|

| N1 | Small Alkyl (e.g., -CH₃) | Variable | Increases lipophilicity; removes H-bond donor capability. Effect is target-dependent. nih.gov |

| C4 | Halogen (e.g., -F, -Cl) | Potentially Increases | Can form halogen bonds and alter electronic distribution, potentially improving binding affinity. |

| C5 | -H (replacing -OCH₃) | Likely Decreases | Removes a key hydrogen bond acceptor site. nih.gov |

| C6 | Cyano (-CN) | Potentially Increases | Strong electron-withdrawing group and potential H-bond acceptor; can enhance potency. nih.gov |

| C7 | Methyl (-CH₃) | Potentially Decreases | May introduce steric clash with the binding site, depending on target topology. mdpi.com |

Design Principles for Optimized this compound Analogs

Based on the SAR, several key principles can be formulated for the rational design of optimized analogs:

Preserve the Pharmacophore: The N-hydroxycarboxamidine group is likely the primary binding element (pharmacophore). Modifications should focus on enhancing its interactions, not replacing it.

Utilize Key Hydrogen Bonds: The N1-H donor and the C5-methoxy acceptor are critical interaction points. These should generally be retained unless a specific target pocket has features that favor a different substituent (e.g., a hydrophobic pocket at the N1 position).

Fine-Tune with Ring Substituents: The periphery of the indole core (positions C2, C4, C6, C7) can be decorated with small substituents to modulate secondary interactions, improve selectivity, and optimize physicochemical properties like solubility and metabolic stability.

Control Lipophilicity: Balancing the hydrophilic nature of the N-hydroxycarboxamidine group with the lipophilicity of the indole core and its substituents is essential for achieving good cell permeability and favorable pharmacokinetic profiles.

Conformational Analysis and its Implications for Molecular Recognition

The indole ring itself is a planar and rigid scaffold. The key conformational flexibility lies in the rotation around the bond connecting the indole C3 position and the carboxamidine carbon. However, studies on similar structures containing N-hydroxy amides have revealed that these functional groups strongly favor a trans conformation with respect to the backbone. nih.gov This preference significantly restricts the rotational freedom of the side chain, leading to a more defined and lower-energy conformation.

This "conformational pre-organization" is advantageous for binding. A rigid molecule does not need to expend as much energy to adopt the correct shape to fit into a binding site, which can result in a more favorable change in entropy upon binding and thus a higher affinity. The defined spatial orientation of the hydrogen bond donors and acceptors on the molecule creates a distinct recognition motif that must be matched by a complementary surface on the target protein for effective molecular recognition and binding to occur. mdpi.com

Investigation of Molecular Mechanisms and Biological Target Interactions

In Vitro Studies on Enzyme Inhibition and Modulation

The structural features of N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine, specifically the indole (B1671886) nucleus and the hydroxyamidine functional group, suggest potential interactions with several classes of enzymes that are significant in pathophysiology.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.gov Its expression in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, facilitating tumor immune evasion. nih.govnih.govresearchgate.net Consequently, inhibiting IDO1 is a prominent strategy in cancer immunotherapy. nih.govnih.gov

The hydroxyamidine moiety present in this compound is a key pharmacophore for potent IDO1 inhibition. researchgate.net This functional group is capable of forming a dative bond with the heme iron in the active site of the enzyme. acs.org Extensive research on hydroxyamidine derivatives has led to the development of highly potent and selective IDO1 inhibitors. nih.govacs.orgacs.org

One of the most studied compounds in this class is Epacadostat (INCB024360), which has demonstrated potent enzymatic and cellular activity. nih.govresearchgate.net Studies on related hydroxyamidine inhibitors show that they effectively suppress tryptophan metabolism in vitro in various carcinoma cell lines. nih.gov The development of these inhibitors has been guided by structure-based drug design, leveraging the crystal structure of IDO1 in complex with inhibitors to optimize interactions with the active site. acs.orgnih.gov While direct experimental data for this compound is not extensively detailed in the reviewed literature, the established potency of the hydroxyamidine scaffold strongly suggests its potential as an IDO1 inhibitor.

| Compound | HeLa Cell IC₅₀ (nM) | hIDO1 Enzyme IC₅₀ (nM) |

|---|---|---|

| Epacadostat (INCB024360) | 73 | 10 |

| INCB023843 | 120 | - |

| Compound 18 (from Wang et al., 2021) | 12 | 2.5 |

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. nih.govimrpress.com This action leads to chromatin condensation and transcriptional repression, playing a critical role in epigenetic regulation. nih.govimrpress.com The imbalance of histone acetylation is linked to tumorigenesis, making HDACs significant targets for cancer therapy. nih.govnih.gov

The N-hydroxyamidine group is a bioisostere of the hydroxamic acid moiety, which is a classic zinc-binding group found in many potent HDAC inhibitors. nih.gov Furthermore, the indole ring is recognized as a privileged structure that can serve as a "cap group" in HDAC inhibitor design, interacting with the protein surface near the active site entrance. nih.govnih.gov

Research on substituted indole-based hydroxamic acid derivatives has yielded compounds with potent, nanomolar inhibitory activity against various HDAC isoforms, particularly HDAC1 and HDAC6. nih.gov For instance, certain indole amide hydroxamic acids have demonstrated significant antiproliferative activity and oral activity in tumor growth inhibition models. nih.gov The combination of an indole scaffold and a zinc-binding group, as seen in this compound, is characteristic of potent HDAC inhibitors.

| Compound | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 4o (from Lv et al., 2022) | 1.16 | 2.30 | nih.gov |

| Compound 17g (from Li et al.) | 29 (Total HDACs) | - | nih.gov |

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a frequent cause of diseases like cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. The indole scaffold is a common feature in many approved and investigational kinase inhibitors, such as Sunitinib, an oxindole-based multi-tyrosine kinase inhibitor. nih.gov

Research into indole carboxamides and related structures has identified compounds with inhibitory activity against various kinases. google.com For example, 3-alkenyl-oxindole derivatives have been investigated as multi-kinase inhibitors targeting receptors like VEGFR, FGFR, and PDGFR. nih.gov While specific kinase inhibition data for this compound is not prominent in the literature, its core indole structure is a well-established pharmacophore in kinase inhibitor design, suggesting a potential for such activity.

Receptor Binding and Allosteric Modulation Studies

Beyond enzyme inhibition, the indole structure of this compound positions it as a candidate for interaction with various G protein-coupled receptors (GPCRs).

The cannabinoid CB1 receptor is a GPCR highly expressed in the central nervous system that mediates numerous physiological processes. nih.govnih.gov While orthosteric ligands that bind to the same site as endogenous cannabinoids have therapeutic potential, their use is often limited by psychoactive side effects. researchgate.net Allosteric modulators, which bind to a different site on the receptor, offer a novel approach to fine-tune CB1 receptor function with potentially fewer adverse effects. nih.govnih.gov

The indole-2-carboxamide scaffold was one of the first to be identified for allosteric modulators of the CB1 receptor, with ORG27569 being a key example. nih.govresearchgate.netrealmofcaring.org Structure-activity relationship (SAR) studies have confirmed that the indole-2-carboxamide structure is an excellent scaffold for developing CB1 allosteric modulators. acs.orgbohrium.comnih.gov These compounds can enhance the binding of orthosteric agonists while simultaneously acting as inhibitors of agonist-induced G-protein coupling, a phenomenon known as "insurmountable antagonism". realmofcaring.org

This compound is an indole-3-carboxamidine. Although most research has focused on the 2-carboxamide (B11827560) regioisomer, the shared indole core is a critical feature for binding to the allosteric site. nih.gov The presence of the indole ring is preferred for maintaining high binding affinity for the allosteric site. nih.gov

| Compound | Activity Type | Key Finding | Reference |

|---|---|---|---|

| ORG27569 | Positive Allosteric Modulator (Binding) / Negative Allosteric Modulator (Function) | Increases agonist binding affinity but reduces agonist efficacy. | realmofcaring.orgconsensus.app |

| Compound 13 (from Piscitelli et al., 2012) | Positive Allosteric Modulator (Binding) | EC₅₀ = 50 nM for stimulation of agonist binding. | acs.org |

| Compound 11j (from Ahn et al., 2013) | Potent Allosteric Modulator | KB = 167.3 nM with a high binding cooperativity factor (α = 16.55). | nih.gov |

The dopamine (B1211576) D3 receptor (D3R) is a member of the D2-like family of dopamine receptors and is an important target for treating neurological and neuropsychiatric disorders. frontiersin.orgnih.gov Due to the high structural similarity between D2 and D3 receptors, developing selective D3R ligands has been a significant challenge. frontiersin.org

While the literature on indole-3-carboxamidines as D3R ligands is sparse, related indole structures have been incorporated into D3R-targeting compounds. For example, a recent study detailing the structure of the D3R bound to a bitopic agonist, FOB02–04A, revealed that a 1H-indole-2-carboxamide moiety on the ligand binds in a groove at the receptor's extracellular region. nih.gov This indicates that the indole scaffold can be accommodated by the D3 receptor and contribute to ligand binding. Although this does not directly implicate the 3-carboxamidine isomer, it highlights the potential for indole-based structures to serve as D3R ligands.

Imidazoline I2 Receptor Modulation Studies

No studies were identified that specifically investigate the interaction or modulatory effects of this compound on the Imidazoline I2 receptor. Research on I2 receptors highlights their potential as therapeutic targets for neurological disorders and pain, but does not name this specific compound as a ligand or modulator. nih.govnih.gov

Cellular Pathway Modulation in Preclinical Models

Detailed preclinical data on how this compound modulates cellular pathways is not available in the public domain.

Mechanisms of Anti-proliferative Effects in Cancer Cell Lines

There is no available research detailing the anti-proliferative effects or the underlying mechanisms of this compound in any cancer cell lines. Studies on other novel indole-based compounds have shown anti-proliferative activity through various mechanisms, but these findings are not transferable to the subject compound without direct experimental evidence. nih.govnih.gov

Neuroprotective Mechanisms in In Vitro and Animal Models

No in vitro or in vivo studies demonstrating or exploring the potential neuroprotective mechanisms of this compound were found. While some related 5-methoxy-indole derivatives have been investigated for neuroprotective roles, particularly in the context of Alzheimer's disease, this research does not extend to the specific carboxamidine derivative . nih.gov

Antiviral Activity Research at a Molecular and Cellular Level

There is no published research available that investigates the antiviral activity of this compound at a molecular or cellular level. The antiviral properties of other indole derivatives have been noted against various viruses, including SARS-CoV-2, but these findings are specific to the compounds studied in those reports. nih.gov

Computational Chemistry and Theoretical Modeling of N Hydroxy 5 Methoxy 1h Indole 3 Carboxamidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and reactivity of N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine. researchgate.net Methods such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to optimize the molecule's three-dimensional geometry to its lowest energy state. researchgate.netnih.gov

This computational analysis yields critical data on the molecule's electronic landscape. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. A smaller energy gap typically suggests higher chemical reactivity and lower kinetic stability. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for this compound Note: These values are representative examples based on DFT calculations for similar heterocyclic compounds.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the therapeutic potential of this compound, molecular docking and dynamics simulations are employed to predict its binding affinity and interaction with specific biological targets. Molecular docking algorithms place the molecule (the ligand) into the binding site of a target protein, such as an enzyme or receptor, to identify the most stable binding conformation and predict the strength of the interaction, often expressed as a binding energy or docking score. nih.govmdpi.com

These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the protein's active site. nih.gov Identifying these interactions is vital for understanding the mechanism of action and for guiding the design of more potent derivatives.

Following docking, Molecular Dynamics (MD) simulations are often conducted to assess the stability of the ligand-protein complex over time. nih.gov MD simulations model the movements of atoms in the complex, providing insights into conformational changes and the persistence of key interactions. Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to evaluate the stability of the complex and the flexibility of its components, respectively. nih.gov

Table 2: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Interacting Amino Acid Residues |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Lys72, Glu91, Leu135, Val140 |

| Hydrogen Bonds | 3 | |

| Hydrophobic Interactions | 5 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for understanding which molecular features are most important for therapeutic efficacy. For a class of compounds including this compound, 3D-QSAR approaches like CoMFA and CoMSIA are particularly powerful.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of molecules to their steric (shape-related) and electrostatic fields. nih.gov In a CoMFA study, a set of structurally related molecules with known activities are aligned, and their surrounding fields are calculated at various grid points. Statistical methods, such as Partial Least Squares (PLS), are then used to create a model that links variations in these fields to changes in biological activity. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that calculates similarity indices at the grid points using additional physicochemical properties. nih.gov Besides steric and electrostatic fields, CoMSIA typically includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more detailed and nuanced understanding of the structure-activity relationship. The resulting CoMSIA models and contour maps can offer more specific guidance for designing new derivatives with improved potency and selectivity. nih.gov

Table 3: Typical Statistical Results from CoMFA and CoMSIA Models for an Indole (B1671886) Derivative Series

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions |

|---|---|---|---|

| CoMFA | 0.643 | 0.939 | Steric (55%), Electrostatic (45%) |

| CoMSIA | 0.584 | 0.902 | Steric (20%), Electrostatic (30%), Hydrophobic (35%), H-Bond Acceptor (15%) |

Note: q² and r² values are indicators of the model's predictive power and goodness of fit, respectively. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization

Before committing significant resources to synthesizing and testing a new compound, it is crucial to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor pharmacokinetics is a major cause of failure in drug development. Computational tools can provide early predictions of a molecule's ADME profile, helping to prioritize candidates with a higher likelihood of success. iaps.org.ineurekaselect.com

For this compound, various in silico models can predict key parameters. These include lipophilicity (logP), aqueous solubility, blood-brain barrier (BBB) permeability, gastrointestinal (GI) absorption, and potential for metabolism by cytochrome P450 (CYP) enzymes. mdpi.com Models like the "BOILED-Egg" can simultaneously predict GI absorption and BBB permeation. mdpi.com This information is critical for assessing the compound's potential "drug-likeness" and for identifying potential liabilities that may need to be addressed through chemical modification.

Table 4: Predicted ADME Properties for this compound Note: These values are representative predictions from in silico ADME screening tools.

| ADME Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 205.21 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (Lipophilicity) | 1.85 | Good balance for solubility and permeability |

| Aqueous Solubility | Moderately Soluble | Favorable for absorption |

| GI Absorption | High | Good potential for oral bioavailability |

| BBB Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

Future Research Directions and Preclinical Translational Perspectives

Development of N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine as Chemical Probes for Biological Systems

The indole (B1671886) scaffold is a valuable pharmacophore for developing chemical probes to investigate biological systems and for the discovery of new drug candidates. researchgate.netnih.gov this compound could be developed into a chemical probe to explore various biological processes. For instance, indole derivatives have been utilized as probes to study drug binding to proteins like human serum albumin. unl.edu The stability and specific binding properties of such probes are crucial for their application in high-throughput screening assays. unl.edu

Future research could focus on modifying the this compound structure to incorporate reporter groups, such as fluorescent tags or biotin, to facilitate the identification and characterization of its biological targets. The inherent physicochemical properties of the indole ring can be fine-tuned through chemical synthesis to optimize its function as a probe for specific cellular environments or protein binding sites. The development of such probes would be instrumental in elucidating the mechanism of action of this compound and identifying novel therapeutic targets.

Table 1: Potential Applications of this compound-Based Chemical Probes

| Application Area | Probe Design Strategy | Potential Biological Insights |

| Target Identification | Attachment of a photoaffinity label and a reporter tag. | Covalent labeling and subsequent identification of protein binding partners. |

| Enzyme Inhibition Studies | Incorporation of a fluorophore to monitor changes in fluorescence upon binding to an enzyme active site. | Real-time kinetic analysis of enzyme inhibition. |

| Cellular Imaging | Conjugation with a cell-penetrating peptide and a fluorescent dye. | Visualization of the subcellular localization of the compound. |

| Drug-Protein Interaction Analysis | Use as a site-selective probe in high-performance affinity chromatography. unl.edu | Characterization of binding affinity and specificity to target proteins. unl.edu |

Advanced Synthetic Methodologies for Novel Scaffolds Based on this compound

The synthesis of functionalized indoles is a dynamic area of organic chemistry, with numerous methods being developed to access diverse molecular architectures. researchgate.netbeilstein-journals.orgmdpi.com Future research on this compound will likely involve the exploration of advanced synthetic methodologies to generate novel scaffolds with enhanced biological activity and improved pharmacokinetic properties.

Recent advancements in catalysis, such as palladium-catalyzed cyclization and copper-catalyzed intramolecular amination, have provided efficient routes to substituted indoles and their derivatives. mdpi.comnih.gov These methods could be adapted for the synthesis of analogues of this compound with various substituents on the indole ring. Furthermore, the development of multicomponent reactions offers a powerful strategy for the rapid generation of a library of diverse indole-3-carboxamide derivatives. arkat-usa.org Such libraries are invaluable for structure-activity relationship (SAR) studies.

Table 2: Modern Synthetic Approaches for Indole Scaffolds

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Palladium-Catalyzed Cyclization | High efficiency and functional group tolerance. mdpi.com | Synthesis of derivatives with diverse substitutions on the indole core. mdpi.com |

| Copper-Catalyzed Intramolecular Amination | Mild reaction conditions. nih.gov | N-alkylation and N-arylation of the indole ring. nih.gov |

| Multicomponent Reactions | Step and atom economy, rapid access to molecular diversity. | Combinatorial synthesis of a library of indole-3-carboxamide analogues. |

| Electrochemical Synthesis | Environmentally friendly, avoids harsh reagents. researchgate.net | Greener synthetic routes to the core scaffold and its derivatives. researchgate.net |

Integration of High-Throughput Screening and Computational Methods in Early-Stage Drug Discovery Research

High-throughput screening (HTS) has become an essential tool in modern drug discovery, enabling the rapid screening of large compound libraries to identify potential drug candidates. ewadirect.commdpi.com The integration of HS with computational methods offers a powerful synergy for accelerating the early stages of drug discovery research. ewadirect.com For this compound and its derivatives, this integrated approach could be instrumental in identifying promising lead compounds.

Virtual screening, a computational technique, can be employed to screen vast virtual libraries of indole derivatives against specific biological targets, thereby prioritizing compounds for experimental testing. ewadirect.com Molecular docking and molecular dynamics simulations can provide insights into the binding modes and interactions of these compounds with their targets, guiding the rational design of more potent and selective analogues. nih.govnih.gov The hits identified from virtual screening can then be validated through HTS assays, leading to a more efficient and cost-effective discovery process.

Table 3: Synergy of HTS and Computational Methods

| Method | Description | Role in the Discovery of this compound Derivatives |

| High-Throughput Screening (HTS) | Automated screening of large numbers of compounds for biological activity. | Rapidly identify active compounds from a library of derivatives. |

| Virtual Screening | Computational screening of large compound databases against a target protein. | Prioritize compounds for synthesis and experimental testing. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. nih.gov | Elucidate the binding mode and guide lead optimization. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. nih.gov | Assess the stability of the ligand-protein complex. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a molecule to its biological activity. | Develop predictive models to guide the design of new analogues. |

Exploration of Polypharmacology and Multi-Targeting Approaches with this compound Derivatives

The traditional "one-compound-one-target" paradigm in drug discovery is increasingly being challenged by the complexity of diseases such as cancer. researchgate.netbenthamscience.com The concept of polypharmacology, where a single drug acts on multiple targets, is gaining traction as a more effective therapeutic strategy. nih.gov The indole scaffold, with its ability to interact with a wide range of biological targets, is well-suited for the design of multi-target agents. nih.govnih.gov

Future research on this compound could explore its potential as a scaffold for the development of multi-target drugs. By strategically modifying its structure, it may be possible to design derivatives that simultaneously modulate the activity of multiple proteins involved in a disease pathway. benthamscience.com This approach could lead to therapies with improved efficacy and a reduced likelihood of drug resistance. researchgate.net The design of such compounds often involves the hybridization of two or more pharmacophores into a single molecule. benthamscience.com

Table 4: Potential Multi-Targeting Strategies for Indole Derivatives

| Disease Area | Potential Target Combination | Rationale |

| Cancer | Kinases and Histone Deacetylases (HDACs) nih.gov | Targeting both signaling pathways and epigenetic regulation. nih.gov |

| Neurodegenerative Diseases | Cholinesterases and Monoamine Oxidases nih.gov | Addressing multiple neurotransmitter systems involved in disease pathology. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) and NF-κB pathways nih.gov | Inhibiting key mediators of the inflammatory response. nih.gov |

Q & A

Q. Basic to Intermediate Bioactivity Assessment

- Target Selection : Prioritize assays relevant to indole bioactivity (e.g., kinase inhibition, antimicrobial activity) .

- Dose-Response Curves : Use a logarithmic concentration range (1 nM–100 µM) to determine IC50 values.

- Control Compounds : Include structurally similar analogs (e.g., 5-chloro-1H-indole-3-carboxylic acid) to isolate the effect of the hydroxy-methoxy substitution .

Q. Advanced Mechanistic Studies

- Molecular Dynamics Simulations : Model interactions with protein targets (e.g., cytochrome P450 enzymes) to predict metabolic stability.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity for receptors like serotonin transporters, where indole derivatives often exhibit activity.

What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?

Q. Intermediate Safety Considerations

- Reactive Intermediates : Thioxothiazolidinone by-products may release H2S gas. Use fume hoods and real-time gas detectors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and ANSI-approved goggles to prevent skin/eye contact with acetic acid or brominated reagents .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal to prevent corrosion and environmental contamination .

How can researchers optimize the introduction of substituents on the indole ring for enhanced stability?

Q. Advanced Synthetic Chemistry

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the hydroxy moiety during bromination or alkylation steps .

- Microwave-Assisted Synthesis : Reduce reaction times for substituent introduction (e.g., methoxy groups) from 5 hours to 30 minutes, minimizing decomposition .

- Catalytic Systems : Test Pd/C or CuI catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups without side reactions .

Q. Advanced Computational Chemistry

- LogP Calculation : Use Molinspiration or ACD/Labs to estimate partition coefficients. A LogP <3 improves aqueous solubility .

- Solvent Parameter Screening : Hansen solubility parameters (δD, δP, δH) predict compatibility with excipients like PEG-400 for formulation .

- Permeability Assays : Apply the Caco-2 cell model to simulate intestinal absorption, critical for oral bioavailability studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.